

Crystal Structure Analysis of Ethyl 4-hydroxyquinoline-2-carboxylate: A Technical Overview

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Compound of Interest

Compound Name: *Ethyl 4-hydroxyquinoline-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of **Ethyl 4-hydroxyquinoline-2-carboxylate** and its derivatives. Due to the limited availability of specific crystallographic data for the title compound, this paper presents a detailed examination of closely related structures to offer valuable insights into its potential solid-state conformation, intermolecular interactions, and experimental protocols. The information herein is intended to support research and development efforts in medicinal chemistry and material science.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. [1] The 4-hydroxyquinoline-2-carboxylate scaffold, in particular, is a key pharmacophore in various biologically active molecules.[2][3] Understanding the three-dimensional structure and intermolecular interactions of these compounds at a molecular level is crucial for rational drug design and the development of new therapeutic agents. This guide summarizes the available crystallographic data for analogues of **Ethyl 4-hydroxyquinoline-2-carboxylate**, details relevant experimental procedures, and visualizes key workflows.

Physicochemical Properties

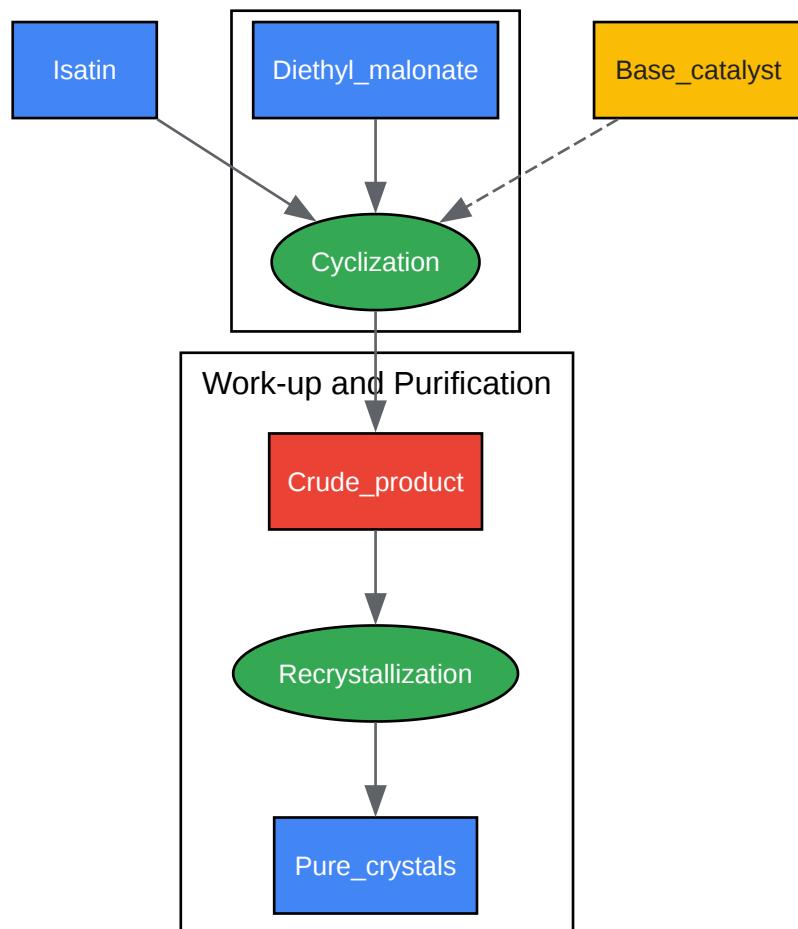
Basic physicochemical properties for Ethyl 4-hydroxy-2-quinolinecarboxylate have been reported.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[4]
Molecular Weight	217.22 g/mol	[4] [5]
CAS Number	24782-43-2	[4]
Melting Point	216-218 °C (lit.)	[4]

Synthesis and Crystallization

The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach reaction.[\[2\]](#)[\[6\]](#) While a specific detailed protocol for **Ethyl 4-hydroxyquinoline-2-carboxylate** is not available in the provided results, a general workflow can be inferred from the synthesis of related compounds.

General Synthetic Workflow for 4-Hydroxyquinoline Esters

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Caption: General workflow for the synthesis and purification of 4-hydroxyquinoline esters.

General Synthetic Procedure

The Conrad-Limpach reaction typically involves the condensation of an aniline derivative with a β -ketoester.^[2] For the synthesis of the title compound, this would likely involve the reaction of an anthranilic acid derivative with diethyl malonate, followed by cyclization. Another common route is the Pfitzinger condensation reaction.^[3]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvent systems for related compounds include DMF/EtOH and ethanol.^[7] For a related compound, colorless rectangular crystals grew after 4 days from a solution of petroleum ether and ethyl acetate.^[8]

Crystal Structure Analysis of Related Compounds

While specific crystallographic data for **Ethyl 4-hydroxyquinoline-2-carboxylate** is not available in the provided search results, detailed analyses of closely related compounds offer significant insights.

Crystal Data for Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate

The crystal structure of this analogue reveals a triclinic system.^[8] The quinoline ring system is nearly planar, and the structure is stabilized by intermolecular C-H···O hydrogen bonds.^[8]

Parameter	Value
Formula	C ₂₁ H ₂₁ NO ₅
Crystal System	Triclinic
Space Group	P-1
a (Å)	8.3444 (3)
b (Å)	9.3508 (4)
c (Å)	12.2723 (5)
α (°)	104.079 (2)
β (°)	97.282 (2)
γ (°)	93.904 (2)
V (Å ³)	916.43 (6)
Z	2

Table 1: Crystallographic data for Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate.[8]

Crystal Data for 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione

This related compound crystallizes in a monoclinic system.[7] The structure is characterized by strong intramolecular hydrogen bonds that play a significant role in the crystal packing.[7] The molecules are connected by N-H…O hydrogen bonds, forming a 2D network.[7]

Parameter	Value
Formula	C ₁₄ H ₁₁ NO ₄
Crystal System	Monoclinic
Space Group	P2 ₁ /c

Table 2: Crystallographic data for a related pyrano[3,2-c]quinoline derivative.[7]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. The following sections outline the typical procedures for synthesis and structural analysis based on the available literature for related compounds.

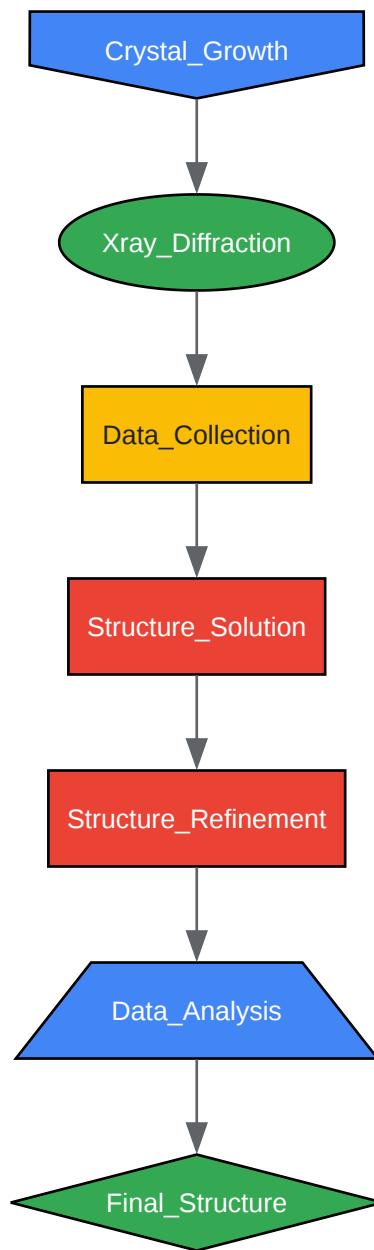
Synthesis and Purification Protocol

A general procedure for synthesizing quinoline derivatives is as follows:

- A mixture of the appropriate isatin and a compound with an active methylene group is refluxed in the presence of a base like potassium hydroxide in an ethanol/water mixture.[3]
- The reaction mixture is then cooled and acidified to precipitate the crude product.[3]
- For esterification, the resulting carboxylic acid is refluxed with absolute ethanol and a catalytic amount of concentrated sulfuric acid.[8]
- The completion of the reaction is monitored by TLC.[8]

- The crude product is purified by column chromatography on silica gel.[8]

Experimental Workflow for Crystal Structure Determination



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Caption: A typical workflow for single-crystal X-ray diffraction analysis.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies are typically performed on a diffractometer equipped with a Photon detector at low temperatures (e.g., 123 K) using Cu-K α radiation ($\lambda = 1.54178 \text{ \AA}$).^[7]

- Data Collection: Data is collected using a diffractometer such as a Bruker D8 Venture or Bruker X8 Proteum.^{[7][8]}
- Structure Solution and Refinement: Dual space methods are used for structure solution, and refinement is carried out using software like SHELXL.^[7] Hydrogen atoms can be localized by difference electron density determination and refined using a riding model.^[7]

Biological Significance

Derivatives of 4-hydroxyquinoline exhibit a broad spectrum of biological activities. They have been investigated as potential cytotoxic agents against cancer cells.^[2] Some have shown antibacterial effects, which led to the development of fluoroquinolone antibiotics.^[2]

Furthermore, certain 4-quinoline carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, making them attractive targets for cancer and autoimmune disease therapies.^[3] The carboxylate group in these molecules often forms crucial interactions, such as salt bridges and hydrogen bonds, with active site residues of target enzymes.^[3]

Conclusion

This technical guide has synthesized the available information on the crystal structure analysis of **Ethyl 4-hydroxyquinoline-2-carboxylate** and its analogues. While a dedicated crystallographic study for the title compound is not yet publicly available, the data from closely related structures provides a strong foundation for understanding its likely solid-state properties. The presented experimental protocols and workflows offer a practical guide for researchers in the field. Further investigation to obtain the specific crystal structure of **Ethyl 4-hydroxyquinoline-2-carboxylate** is warranted to fully elucidate its structure-activity relationships and to guide future drug development efforts.

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- To cite this document: BenchChem. [Crystal Structure Analysis of Ethyl 4-hydroxyquinoline-2-carboxylate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b385973#crystal-structure-analysis-of-ethyl-4-hydroxyquinoline-2-carboxylate>]

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